6-Chloro-5-fluoropicolinaldehyde
Description
6-Chloro-5-fluoropicolinaldehyde is a halogenated pyridine derivative featuring a chloro substituent at the 6-position, a fluoro group at the 5-position, and an aldehyde functional group at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its reactivity stems from the electron-withdrawing effects of the halogens and the aldehyde group, making it valuable for nucleophilic additions, condensations, and heterocycle formations.
Properties
Molecular Formula |
C6H3ClFNO |
|---|---|
Molecular Weight |
159.54 g/mol |
IUPAC Name |
6-chloro-5-fluoropyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H3ClFNO/c7-6-5(8)2-1-4(3-10)9-6/h1-3H |
InChI Key |
RIJHWQXAHPRKAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1C=O)Cl)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
The position and type of substituents significantly influence electronic and steric properties:
Key Insights :
- Trifluoromethyl (CF₃) groups enhance lipophilicity and metabolic stability compared to fluorine, making them preferred in drug design .
- Aldehyde vs. Carboxylic Acid : Aldehydes (e.g., this compound) are more reactive but less stable than carboxylic acids (e.g., 6-Chloro-5-(trifluoromethyl)picolinic acid), which form salts for improved bioavailability .
Key Insights :
- Aldehydes are critical in synthesizing bioactive molecules but require careful handling due to oxidation sensitivity.
- Carboxylic acids and esters are more robust for formulation and storage .
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